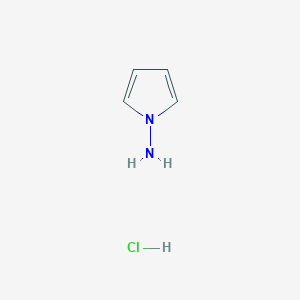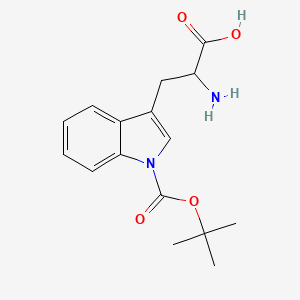
Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position and a methoxyethoxy group at the 3-position of the thiophene ring, along with a methyl ester group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate typically involves the nitration of a thiophene derivative followed by esterification. One common method includes the nitration of 3-(2-methoxyethoxy)thiophene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting nitro compound is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(2-methoxyethoxy)-5-aminothiophene-2-carboxylic acid.
Hydrolysis: 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylic acid.
科学的研究の応用
Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may target specific enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: A glycol ether used as a solvent with similar structural features.
Ethanol, 2-(2-methoxyethoxy): Another glycol ether with comparable properties.
Uniqueness
Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate is unique due to its combination of a nitro group, a methoxyethoxy group, and a thiophene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C9H11NO6S |
|---|---|
分子量 |
261.25 g/mol |
IUPAC名 |
methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C9H11NO6S/c1-14-3-4-16-6-5-7(10(12)13)17-8(6)9(11)15-2/h5H,3-4H2,1-2H3 |
InChIキー |
AGCOOAKNANFYBY-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)








![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)


